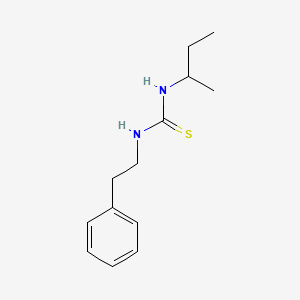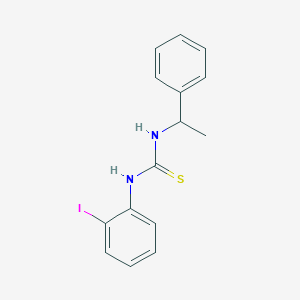
N'-(2-bromobenzylidene)cyclobutanecarbohydrazide
描述
N-(2-bromobenzylidene)cyclobutanecarbohydrazide, also known as BCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCC is a yellow powder that is insoluble in water and soluble in organic solvents. It has a molecular formula of C14H14BrN3O and a molecular weight of 329.19 g/mol.
作用机制
The exact mechanism of action of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In agriculture, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to have pesticidal properties and can be used as a natural alternative to synthetic pesticides.
实验室实验的优点和局限性
One of the advantages of using N'-(2-bromobenzylidene)cyclobutanecarbohydrazide in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, one limitation of using N'-(2-bromobenzylidene)cyclobutanecarbohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N'-(2-bromobenzylidene)cyclobutanecarbohydrazide. One area of interest is the development of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another area of interest is the development of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide-based pesticides for use in agriculture. Additionally, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide's potential use in organic electronic devices is an area of growing interest. Further research is needed to fully understand the mechanism of action of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide and its potential applications in various fields.
科学研究应用
N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to have pesticidal properties and can be used as a natural alternative to synthetic pesticides. In materials science, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been studied for its potential use in the development of organic electronic devices.
属性
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-11-7-2-1-4-10(11)8-14-15-12(16)9-5-3-6-9/h1-2,4,7-9H,3,5-6H2,(H,15,16)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWFFTYXNQHBOF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NN=CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N/N=C/C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4279536.png)
![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4279542.png)
![N-(3-chlorophenyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxamide](/img/structure/B4279568.png)
![isopropyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279579.png)

![N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide](/img/structure/B4279600.png)
![6-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4279609.png)
![2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide](/img/structure/B4279611.png)
![1-{5-[(3-chloro-4-fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}acetone](/img/structure/B4279613.png)

![2-cyano-3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4279620.png)
![3-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279632.png)
![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4279635.png)
![3-({[2-(phenylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279637.png)